molecular formula C18H23N3O6S2 B3647975 N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3647975
M. Wt: 441.5 g/mol
InChI Key: QUUKCTIKJUTNQA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methylsulfonyl group, and an amino group. These functional groups can potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl and methylsulfonyl groups suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could potentially participate in acid-base reactions, while the methylsulfonyl group could be involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the functional groups it contains .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled and stored .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications in more detail. This could include exploring new synthesis routes, investigating its behavior in different chemical reactions, and testing its effects in biological systems .

Properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S2/c1-20(28(3,23)24)15-8-5-7-14(11-15)19-18(22)13-21(29(4,25)26)16-9-6-10-17(12-16)27-2/h5-12H,13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUKCTIKJUTNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
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N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
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N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
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N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(3-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide

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